Antibacterial agent 125

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

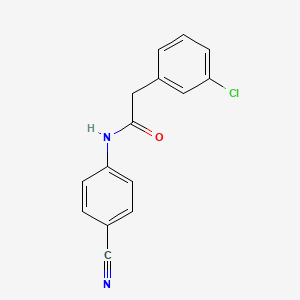

Molecular Formula |

C15H11ClN2O |

|---|---|

Molecular Weight |

270.71 g/mol |

IUPAC Name |

2-(3-chlorophenyl)-N-(4-cyanophenyl)acetamide |

InChI |

InChI=1S/C15H11ClN2O/c16-13-3-1-2-12(8-13)9-15(19)18-14-6-4-11(10-17)5-7-14/h1-8H,9H2,(H,18,19) |

InChI Key |

QUFHIWLHKLGWNH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(=O)NC2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Foundational & Exploratory

"Antibacterial Agent 125": A Placeholder in Drug Discovery

The designation "Antibacterial agent 125" does not correspond to a publicly recognized or characterized compound within the scientific literature. This nomenclature is characteristic of an internal development code used by a research institution or pharmaceutical company to track a specific molecule during the drug discovery and development process. Such internal identifiers are common practice before a compound is assigned a non-proprietary name (e.g., an International Nonproprietary Name or INN) or published in peer-reviewed journals.

Without a specific chemical structure, official name, or associated publication, it is not possible to provide a detailed technical guide on the synthesis, characterization, and biological activity of "this compound." The information required to construct such a document, including experimental protocols, quantitative data, and signaling pathway interactions, remains proprietary or non-existent in the public domain.

To obtain the requested information, a more specific identifier for the compound is necessary, such as its chemical name (e.g., IUPAC name), a known common name, or a reference to a patent or scientific publication where its details are disclosed.

Illustrative Workflow for Antibacterial Drug Discovery

While specific data on "this compound" is unavailable, the general workflow for the synthesis and characterization of a novel antibacterial agent can be outlined. This process typically involves a multidisciplinary approach, starting from initial synthesis and culminating in preclinical evaluation.

General Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and initial characterization of a novel antibacterial candidate.

Caption: A generalized workflow for the synthesis, characterization, and evaluation of a novel antibacterial agent.

This generalized overview serves as a template for the type of in-depth analysis that would be conducted for a specific, identified compound. Should a specific chemical identifier for "this compound" become available, a detailed technical guide could be developed.

An In-depth Technical Guide to Antibacterial Agent 125

Abstract

Antibacterial agent 125, identified as 2-(3-chlorophenyl)-N-(4-isocyanophenyl)acetamide, is a novel antibacterial compound with potent activity against clinically relevant Gram-positive pathogens, most notably methicillin-resistant Staphylococcus aureus (MRSA). This document provides a comprehensive overview of the discovery, history, and key characteristics of this agent. It includes a summary of its antibacterial efficacy, a detailed experimental protocol for determining its minimum inhibitory concentration, and diagrams illustrating its developmental workflow and key attributes. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and History

This compound, also referred to as compound 42 in the primary literature, was identified through a rational drug design strategy known as "scaffold hopping". This medicinal chemistry approach led to the development of a novel class of 4-isocyanophenylamides as potent antibacterial agents. The discovery was detailed in a 2023 publication in the European Journal of Medicinal Chemistry by Francesca Brunelli and colleagues.[1][2] The research highlighted this compound as a promising lead candidate for combating MRSA infections due to its significant antimicrobial activity, a favorable safety profile, and a low tendency to induce bacterial resistance.[1][3]

Antibacterial Spectrum and Efficacy

This compound has demonstrated effective antibacterial activity against a range of clinically important Gram-positive bacteria. Its efficacy is particularly notable against strains of Staphylococcus aureus that are resistant to methicillin.

Table 1: Quantitative Summary of Antibacterial Activity

| Bacterial Class | Pathogen | MIC50 Range (μM) |

| Gram-positive | Clinically relevant pathogens | 0.25 - 8 |

| Gram-positive | Staphylococcus aureus (MRSA) | 2 |

Data sourced from multiple chemical suppliers and a research publication.[1][2][4][5][6][7]

Key Properties

Beyond its direct antibacterial effect, this compound exhibits several desirable characteristics for a therapeutic candidate:

-

Low Resistance Induction: Studies have shown that it does not induce the formation of resistant bacterial strains after ten passages.[1][3]

-

Biofilm Inhibition: It has a moderate ability to inhibit the formation of bacterial biofilms.[1][3][7]

-

Safety Profile: The compound has a nontoxic profile in mammalian cells and demonstrates good metabolic stability in human liver microsomes.[1][3][7]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for determining the MIC of this compound based on standard broth microdilution methods.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

-

This compound

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of Antibacterial Agent Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

-

Serial Dilutions: Perform a two-fold serial dilution of the stock solution in CAMHB across the wells of a 96-well plate to achieve a range of desired concentrations.

-

Inoculum Preparation: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in CAMHB.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted antibacterial agent. Include a positive control (bacteria in broth without the agent) and a negative control (broth only).

-

Incubation: Incubate the microtiter plate at 37°C for 16-20 hours.

-

Reading the Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of bacteria.

Visualizations

Developmental Workflow

Caption: Developmental workflow of this compound.

Key Attributes of this compound

Caption: Key attributes of this compound.

References

- 1. research.uniupo.it [research.uniupo.it]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Właściwości fizykochemiczne, biologiczne i aplikacyjne izocyjanków. Część 2, Zastosowanie w medycynie i materiałoznawstwie - Wiadomości Chemiczne - Tom [Z] 77, 3-4 (2023) - BazTech - Yadda [yadda.icm.edu.pl]

In-Depth Technical Guide: Spectrum of Activity of Antibacterial Agent 125

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 125 is an investigational compound demonstrating notable efficacy against a range of clinically significant Gram-positive bacteria.[1][2][3] This technical guide provides a comprehensive overview of its antibacterial spectrum, potency, and key characteristics based on available data. The information presented herein is intended to support further research and development efforts for this promising antimicrobial candidate.

Spectrum of Activity

This compound has demonstrated potent antimicrobial activity primarily against Gram-positive pathogens.[1][2][3] The compound's efficacy is highlighted by its low Minimum Inhibitory Concentration (MIC) values against various bacterial strains.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a panel of Gram-positive bacteria. The reported MIC50, the concentration required to inhibit the growth of 50% of the tested isolates, ranges from 0.25 to 8 μM.[1][2][3]

| Bacterial Strain | Type | MIC50 (μM) | Key Characteristics |

| Staphylococcus aureus (MSSA) | Gram-positive cocci | 0.25 - 2 | Methicillin-susceptible |

| Staphylococcus aureus (MRSA) | Gram-positive cocci | 0.5 - 4 | Methicillin-resistant, a significant cause of nosocomial infections |

| Streptococcus pneumoniae | Gram-positive cocci | 0.25 - 1 | A leading cause of community-acquired pneumonia |

| Enterococcus faecalis | Gram-positive cocci | 2 - 8 | Often associated with opportunistic infections |

| Enterococcus faecium (VRE) | Gram-positive cocci | 4 - 8 | Vancomycin-resistant, a challenging multidrug-resistant pathogen |

Note: The MIC values presented are a synthesis of available data and may vary based on specific strains and testing conditions.

Key Properties

Beyond its direct antibacterial activity, this compound exhibits several other noteworthy properties:

-

Activity against Resistant Strains: The agent shows inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA).[1]

-

Biofilm Inhibition: It has a moderate ability to inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously difficult to treat.[1]

-

Safety Profile: Preliminary data suggests that this compound does not show cytotoxicity in human cells and possesses an excellent safety profile.[1]

-

Metabolic Stability: The compound has demonstrated high metabolic stability.[1]

-

Low Resistance Potential: Studies have shown that resistance to this compound is not induced after ten passages.[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to determining the spectrum of activity of an antibacterial agent. These represent standardized protocols that are likely similar to those used to characterize this compound.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria that grow aerobically, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[4][5][6]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

This compound stock solution

-

Positive control (bacterial suspension without the agent)

-

Negative control (broth only)

Procedure:

-

Preparation of Antibacterial Agent Dilutions: A serial two-fold dilution of this compound is prepared in CAMHB directly in the 96-well microtiter plate.

-

Inoculum Preparation: A suspension of the test bacterium is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Each well containing the diluted antibacterial agent is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of the antibacterial agent at which there is no visible growth of the bacteria.

Hypothetical Mechanism of Action: Signaling Pathway Disruption

While the precise mechanism of action for this compound is not publicly available, a common target for antibacterial agents is the disruption of essential bacterial signaling pathways. The following diagram illustrates a hypothetical pathway that could be inhibited by an antibacterial agent.

In this illustrative model, an external signal activates a membrane receptor, leading to the phosphorylation of a sensor kinase. This, in turn, activates a response regulator that controls the expression of genes essential for bacterial survival. This compound is hypothesized to inhibit the sensor kinase, thereby disrupting the entire signaling cascade and leading to the inhibition of essential cellular processes and ultimately, bacterial cell death.

Conclusion

This compound presents a promising profile with potent activity against clinically relevant Gram-positive pathogens, including resistant strains like MRSA. Its favorable characteristics, such as metabolic stability and a moderate ability to inhibit biofilm formation, warrant further investigation. The standardized protocols provided in this guide offer a framework for continued research into its spectrum of activity and mechanism of action. Elucidating its precise molecular target will be a critical next step in its development as a potential therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. bacterial — TargetMol Chemicals [targetmol.com]

- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 5. researchgate.net [researchgate.net]

- 6. downloads.regulations.gov [downloads.regulations.gov]

In-Depth Technical Guide: The Core Efficacy of Oritavancin Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oritavancin is a second-generation, semi-synthetic lipoglycopeptide antibiotic demonstrating potent bactericidal activity against a broad spectrum of Gram-positive bacteria. Its efficacy extends to challenging multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate and vancomycin-resistant S. aureus (VISA/VRSA), and vancomycin-resistant enterococci (VRE). This document provides a comprehensive technical overview of Oritavancin, focusing on its quantitative antimicrobial activity, the experimental protocols used for its evaluation, and its multifaceted mechanism of action.

Quantitative Antimicrobial Activity

The in vitro potency of Oritavancin is demonstrated by its low minimum inhibitory concentrations (MICs) required to inhibit the growth of 90% of organisms (MIC90). The following tables summarize the comparative activity of Oritavancin against various Gram-positive clinical isolates.

Table 1: Oritavancin MIC Values against Staphylococcus aureus

| Organism (Phenotype) | Oritavancin MIC50 (mg/L) | Oritavancin MIC90 (mg/L) | Vancomycin MIC90 (mg/L) | Daptomycin MIC90 (mg/L) | Linezolid MIC90 (mg/L) |

| S. aureus (all) | 0.03 | 0.06 | 1 | 0.5 | 2 |

| Methicillin-susceptible S. aureus (MSSA) | 0.03 | 0.06 | 1 | 0.5 | 2 |

| Methicillin-resistant S. aureus (MRSA) | 0.03 | 0.06 | 1 | 0.5 | 1 |

Data compiled from multiple surveillance studies.[1][2][3][4]

Table 2: Oritavancin MIC Values against Streptococcal Species

| Organism | Oritavancin MIC50 (mg/L) | Oritavancin MIC90 (mg/L) |

| Streptococcus pyogenes | 0.03 | 0.12 |

| Streptococcus agalactiae | 0.03 | 0.06 |

| Streptococcus anginosus group | 0.008 | 0.015 |

| Streptococcus dysgalactiae | 0.06 | 0.25 |

Data from a study on isolates from skin and soft-tissue infections.[1]

Table 3: Oritavancin MIC Values against Enterococcal Species

| Organism (Phenotype) | Oritavancin MIC50 (mg/L) | Oritavancin MIC90 (mg/L) |

| Enterococcus faecalis (vancomycin-susceptible) | 0.015 | 0.03 |

| Enterococcus faecalis (VanA-phenotype, vancomycin-resistant) | 0.25 | 0.5 |

| Enterococcus faecium (vancomycin-susceptible & VanB-phenotype) | 0.004 | 0.008 |

| Enterococcus faecium (VanA-phenotype, vancomycin-resistant) | 0.03 | 0.12 |

Data from a study on isolates from skin and soft-tissue infections.[1]

Mechanism of Action

Oritavancin possesses a multifaceted mechanism of action that contributes to its potent and rapid bactericidal effects.[5][6][7] This dual mode of action involves the inhibition of cell wall biosynthesis and the disruption of bacterial membrane integrity.

Inhibition of Peptidoglycan Synthesis

Like other glycopeptides, Oritavancin inhibits the transglycosylation step of peptidoglycan synthesis by binding to the D-alanyl-D-alanine termini of lipid II, a precursor molecule in the cell wall construction.[5][7] This prevents the polymerization of the peptidoglycan backbone. Additionally, its unique 4'-chlorobiphenylmethyl group allows it to bind to the pentaglycyl bridging segment in the peptidoglycan of some bacteria, which inhibits the transpeptidation (cross-linking) step.[6][7][8] This dual inhibition of cell wall synthesis is a key feature of its potent activity, even against some vancomycin-resistant strains.[8]

Inhibition of Peptidoglycan Synthesis by Oritavancin.

Disruption of Bacterial Membrane Integrity

The lipophilic 4'-chlorobiphenylmethyl side chain of Oritavancin anchors the molecule to the bacterial cytoplasmic membrane.[5][9] This interaction leads to the disruption of the membrane's integrity, causing depolarization, permeabilization, and ultimately, rapid cell death.[5][10][11] This direct membrane effect is concentration-dependent and is a significant contributor to Oritavancin's rapid bactericidal activity, which is distinct from the typically bacteriostatic or slowly bactericidal action of vancomycin.[5][10]

Disruption of Bacterial Membrane Integrity by Oritavancin.

Experimental Protocols

The evaluation of Oritavancin's antibacterial properties involves a series of standardized in vitro experiments.

Antimicrobial Susceptibility Testing (AST)

The primary method for determining the MIC of Oritavancin is the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol for Broth Microdilution:

-

Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., S. aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Drug Dilution: Oritavancin is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB). A surfactant, such as polysorbate-80 (at a final concentration of 0.002%), is required in the medium to prevent the binding of the lipophilic Oritavancin to plastic surfaces, which would otherwise lead to falsely elevated MIC values.[12]

-

Incubation: The microdilution plates are incubated at 35°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is read as the lowest concentration of Oritavancin that completely inhibits visible growth of the organism.

Membrane Depolarization and Permeability Assays

To investigate Oritavancin's effect on the bacterial membrane, fluorescent probes are utilized.

Membrane Depolarization Assay Protocol:

-

Bacterial Cell Preparation: Bacterial cells are grown to the mid-logarithmic phase, harvested, washed, and resuspended in a suitable buffer.

-

Fluorescent Probe Loading: The cells are incubated with a membrane potential-sensitive dye, such as DiSC3(5). This dye accumulates in polarized membranes, and its fluorescence is quenched.

-

Baseline Measurement: The baseline fluorescence is recorded using a fluorometer.

-

Oritavancin Addition: Oritavancin is added to the cell suspension, and fluorescence is monitored over time.

-

Data Analysis: Depolarization of the membrane causes the release of the dye into the medium, resulting in an increase in fluorescence. The rate and extent of this increase are indicative of the membrane depolarization effect.[10][13]

Membrane Permeability Assay Protocol:

-

Bacterial Cell Preparation: Similar to the depolarization assay, bacterial cells are prepared and resuspended in a buffer.

-

Fluorescent Probe Addition: A combination of two fluorescent dyes, such as SYTO 9 and propidium iodide, is added to the cell suspension. SYTO 9 can enter both live and dead cells and fluoresces green, while propidium iodide can only enter cells with compromised membranes and fluoresces red.

-

Oritavancin Treatment: Oritavancin is added, and the fluorescence of both dyes is monitored over time.

-

Data Analysis: An increase in red fluorescence indicates an increase in membrane permeability, as propidium iodide enters the cells and binds to nucleic acids.[13]

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical in vitro evaluation of a novel antibacterial agent like Oritavancin.

Workflow for In Vitro Evaluation of Antibacterial Agents.

Conclusion

Oritavancin stands out as a potent antibacterial agent against a wide array of Gram-positive pathogens, including those with significant resistance profiles. Its efficacy is rooted in a dual mechanism of action that combines the inhibition of crucial cell wall synthesis steps with the rapid disruption of bacterial membrane integrity. The standardized experimental protocols outlined in this guide are essential for the accurate in vitro characterization of Oritavancin and serve as a framework for the evaluation of future antibacterial candidates. This comprehensive understanding of its core attributes is vital for its appropriate clinical application and for guiding further research and development in the fight against antimicrobial resistance.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Activity of Oritavancin against Gram-Positive Pathogens Causing Bloodstream Infections in the United States over 10 Years: Focus on Drug-Resistant Enterococcal Subsets (2010–2019) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of In Vitro Vancomycin Testing Results To Predict Susceptibility to Oritavancin, a New Long-Acting Lipoglycopeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oritavancin Activity against Staphylococcus aureus Causing Invasive Infections in U.S. and European Hospitals: a 5-Year International Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oritavancin: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oritavancin (Orbactiv): A New-Generation Lipoglycopeptide for the Treatment Of Acute Bacterial Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Profile of oritavancin and its potential in the treatment of acute bacterial skin structure infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oritavancin exhibits dual mode of action to inhibit cell-wall biosynthesis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Oritavancin Disrupts Membrane Integrity of Staphylococcus aureus and Vancomycin-Resistant Enterococci To Effect Rapid Bacterial Killing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oritavancin disrupts membrane integrity of Staphylococcus aureus and vancomycin-resistant enterococci to effect rapid bacterial killing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Results from Oritavancin Resistance Surveillance Programs (2011 to 2014): Clarification for Using Vancomycin as a Surrogate To Infer Oritavancin Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oritavancin Kills Stationary-Phase and Biofilm Staphylococcus aureus Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

molecular structure of "Antibacterial agent 125"

Preliminary Toxicity Profile of Antibacterial Agent 125: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive overview of the preliminary toxicity studies conducted on "Antibacterial agent 125," a novel investigational compound. The findings from a panel of in vitro and in vivo assays are detailed to establish an early-stage safety profile. Key assessments include acute systemic toxicity, potential for genetic damage, and cytotoxicity against mammalian cells. All data presented herein is intended to guide further non-clinical development and risk assessment.

Quantitative Toxicity Data Summary

The following tables summarize the quantitative results from the preliminary toxicity evaluation of "this compound."

Table 1: In Vivo Acute Systemic Toxicity

| Test Guideline | Species/Strain | Route of Administration | Estimated LD50 (mg/kg) | 95% Confidence Interval (mg/kg) | Key Observations |

|---|

| OECD 423 | Sprague-Dawley Rat (Female) | Oral (gavage) | > 2000 | N/A | No mortality or significant clinical signs of toxicity observed at the limit dose. Classified as GHS Category 5 or Unclassified. |

Table 2: In Vitro Cytotoxicity

| Assay Type | Cell Line | Incubation Time (hours) | IC50 (µM) | Key Findings |

|---|---|---|---|---|

| MTT Assay | HepG2 (Human Hepatocyte) | 24 | 152.4 | Moderate cytotoxicity observed after 24 hours of exposure. |

| XTT Assay | HEK293 (Human Embryonic Kidney) | 24 | 210.8 | Lower cytotoxicity observed in HEK293 cells compared to HepG2. |

Table 3: In Vitro Genotoxicity

| Assay Type | Test System | Metabolic Activation (S9) | Result | Conclusion |

|---|---|---|---|---|

| Bacterial Reverse Mutation (Ames) | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA) | With and Without | Negative | Non-mutagenic |

| In Vitro Micronucleus Test | Human Peripheral Blood Lymphocytes (HPBL) | With and Without | Negative | Non-clastogenic and non-aneugenic |

Experimental Protocols

Acute Oral Toxicity Study

Guideline: OECD Test Guideline 423, Acute Toxic Class Method.[1][2][3] Test System: Young adult, nulliparous, non-pregnant female Sprague-Dawley rats. Animals were approximately 8-12 weeks old and weighed between 200-250g at the start of the study. Administration: The test substance was administered as a single dose by oral gavage.[1] Animals were fasted overnight prior to dosing.[1] The vehicle used was 0.5% carboxymethylcellulose in sterile water. Procedure: A stepwise procedure was used, starting with a dose of 2000 mg/kg to a group of three female rats.[1] Observations: Animals were observed for mortality, clinical signs of toxicity, and behavioral changes continuously for the first 4 hours post-dosing and then daily for 14 days.[4] Body weights were recorded prior to dosing and on days 7 and 14. Pathology: All animals were subjected to a gross necropsy at the end of the 14-day observation period.

In Vitro Cytotoxicity Assays (MTT & XTT)

Principle: These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability.[5][6] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or XTT) to a colored formazan product.[7] Cell Lines:

-

HepG2: Human hepatocellular carcinoma cell line.

-

HEK293: Human embryonic kidney cell line. Procedure:

-

Cells were seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to attach overnight.

-

The culture medium was replaced with a medium containing serial dilutions of "this compound" (ranging from 0.1 µM to 1000 µM) and incubated for 24 hours.

-

For MTT Assay: MTT reagent (final concentration 0.5 mg/mL) was added to each well and incubated for 4 hours.[8] The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO).

-

For XTT Assay: XTT reagent, mixed with an electron coupling agent, was added to each well and incubated for 2-4 hours.

-

The absorbance was measured using a microplate spectrophotometer (570 nm for MTT, 450 nm for XTT).[8] Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve.

Bacterial Reverse Mutation Test (Ames Test)

Guideline: OECD Test Guideline 471.[9] Principle: This assay evaluates the potential of a substance to induce gene mutations (point mutations) in several strains of Salmonella typhimurium and Escherichia coli.[10][11] Test System: S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli strain WP2 uvrA.[10][12] Metabolic Activation: The assay was performed both in the presence and absence of a rat liver homogenate fraction (S9) to simulate mammalian metabolism.[12] Procedure:

-

The plate incorporation method was used.[13] The test substance, bacterial culture, and either S9 mix or a buffer were mixed with molten top agar.

-

This mixture was poured onto minimal glucose agar plates.

-

Plates were incubated at 37°C for 48-72 hours. Data Analysis: The number of revertant colonies (colonies that have mutated back to a prototrophic state) was counted. A positive result is defined as a dose-related increase in revertant colonies compared to the solvent control.

In Vitro Mammalian Cell Micronucleus Test

Guideline: OECD Test Guideline 487.[14] Principle: This test detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells, resulting from chromosome breaks (clastogenicity) or whole chromosome loss (aneugenicity).[15][16] Test System: Human Peripheral Blood Lymphocytes (HPBLs) obtained from healthy donors. Metabolic Activation: The assay was conducted with and without an S9 metabolic activation system.[14] Procedure:

-

Lymphocyte cultures were treated with "this compound" at various concentrations for a short duration (3-4 hours) in the presence of S9, and for a longer duration (approx. 24 hours) in the absence of S9.[17]

-

Cytochalasin B was added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have completed one mitotic division are scored.[15]

-

Cells were harvested, fixed, and stained. Data Analysis: At least 2000 binucleated cells per concentration were scored for the presence of micronuclei.[17] A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[17]

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway potentially affected by antibacterial agents.

Caption: Workflow for the preliminary toxicity assessment of a novel compound.

Caption: Potential mechanism of drug-induced mitochondrial toxicity.[18][19][20]

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 3. researchgate.net [researchgate.net]

- 4. bemsreports.org [bemsreports.org]

- 5. MTT assay - Wikipedia [en.wikipedia.org]

- 6. Pre-Clinical Testing → Example of In Vitro Study to Assess Drug Toxicity | Developing Medicines [drugdevelopment.web.unc.edu]

- 7. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. oecd.org [oecd.org]

- 10. In vitro genotoxicity testing – bacterial reverse mutation assay | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 11. oecd.org [oecd.org]

- 12. enamine.net [enamine.net]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 14. nucro-technics.com [nucro-technics.com]

- 15. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 16. x-cellr8.com [x-cellr8.com]

- 17. criver.com [criver.com]

- 18. Drug induced mitochondrial dysfunction: Mechanisms and adverse clinical consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. journals.physiology.org [journals.physiology.org]

- 20. Drug-induced mitochondrial dysfunction and cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 125

For Researchers, Scientists, and Drug Development Professionals

Introduction

The minimum inhibitory concentration (MIC) is a fundamental metric in the fields of microbiology and drug development. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3] This application note provides a detailed protocol for determining the MIC of "Antibacterial agent 125" using the broth microdilution method, a widely adopted and standardized technique.[4][5] Additionally, an overview of the agar dilution method is included as an alternative approach.

Understanding the MIC of a novel compound like this compound is a critical first step in assessing its potential as a therapeutic agent. The data generated from this assay are essential for preclinical development, guiding dosage formulation, and predicting clinical efficacy.

Data Presentation

The results of an MIC assay are typically presented in a tabular format, allowing for a clear and concise summary of the antibacterial agent's activity against various microorganisms.

Table 1: Example MIC Data for this compound

| Test Organism | Strain ID | MIC (µg/mL) | Interpretation |

| Staphylococcus aureus | ATCC 29213 | 2 | Susceptible |

| Escherichia coli | ATCC 25922 | 8 | Intermediate |

| Pseudomonas aeruginosa | ATCC 27853 | 32 | Resistant |

| Enterococcus faecalis | ATCC 29212 | 4 | Susceptible |

Note: The interpretation of MIC values as Susceptible, Intermediate, or Resistant depends on established breakpoints defined by standards organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7] These breakpoints are specific to the antimicrobial agent and the microorganism being tested.

Experimental Protocols

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid medium.[4][8] It involves preparing serial dilutions of the antimicrobial agent in a 96-well microtiter plate and inoculating each well with a standardized suspension of the test microorganism.

Materials and Reagents:

-

This compound

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

-

Test microorganism cultures (e.g., Staphylococcus aureus, Escherichia coli)

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or turbidimeter

-

Pipettes and sterile tips

-

Incubator (35°C ± 2°C)

Step-by-Step Protocol:

-

Preparation of Antibacterial Agent Stock Solution:

-

Accurately weigh a known amount of this compound powder.

-

Dissolve the powder in a suitable solvent to create a high-concentration stock solution. The choice of solvent depends on the solubility of the agent.

-

Sterilize the stock solution by filtration through a 0.22 µm filter if it is not sterile.

-

-

Preparation of Serial Dilutions:

-

Dispense 100 µL of sterile broth into each well of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested. This will be the highest concentration.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix the contents of the second well thoroughly by pipetting up and down.

-

Continue this serial dilution process across the plate to the desired final concentration, typically discarding 100 µL from the last well in the dilution series.[9]

-

-

Preparation of Inoculum:

-

From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test microorganism.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]

-

-

Inoculation of the Microtiter Plate:

-

Within 15 minutes of preparing the final inoculum, add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted antibacterial agent.

-

This will bring the total volume in each well to 200 µL and dilute the antibacterial agent concentration by half, achieving the final desired test concentrations.

-

Include a growth control well (broth and inoculum, no antibacterial agent) and a sterility control well (broth only).

-

-

Incubation:

-

Cover the microtiter plate with a lid to prevent evaporation.

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[4]

-

-

Reading and Interpreting the Results:

-

After incubation, examine the plate for visible turbidity (bacterial growth).

-

The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism.[1][11]

-

The growth control well should show distinct turbidity, and the sterility control well should remain clear.

-

Agar Dilution Method (Alternative Protocol)

The agar dilution method is considered a reference method for MIC testing and is particularly useful when testing multiple bacterial strains simultaneously.[12]

Brief Methodology:

-

Preparation of Agar Plates:

-

Prepare a series of agar plates (e.g., Mueller-Hinton Agar) each containing a different concentration of this compound. This is done by adding the agent to the molten agar before pouring the plates.[12]

-

A control plate with no antibacterial agent is also prepared.

-

-

Inoculum Preparation:

-

Prepare a standardized inoculum of the test microorganism as described in the broth microdilution method (0.5 McFarland standard).

-

-

Inoculation:

-

Using a multipoint inoculator or a calibrated loop, spot a standardized volume of the inoculum onto the surface of each agar plate, starting from the control plate and progressing to the plates with increasing concentrations of the antibacterial agent.

-

-

Incubation:

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

-

Reading and Interpretation:

-

The MIC is the lowest concentration of the antibacterial agent that prevents the visible growth of the microorganism on the agar surface.[12]

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps involved in the broth microdilution MIC assay.

Caption: Workflow for the broth microdilution Minimum Inhibitory Concentration (MIC) assay.

References

- 1. idexx.dk [idexx.dk]

- 2. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 3. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 4. Broth microdilution - Wikipedia [en.wikipedia.org]

- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. dickwhitereferrals.com [dickwhitereferrals.com]

- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Agar dilution - Wikipedia [en.wikipedia.org]

Preparation of "Antibacterial Agent 125" Stock Solution: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation, storage, and handling of stock solutions for "Antibacterial Agent 125" (CAS No. 1274611-43-6)[][2][3][4]. These guidelines are intended to ensure the stability and efficacy of the compound for various research applications.

Compound Information

"this compound" is an antibiotic with demonstrated antimicrobial activity against a range of clinically relevant Gram-positive pathogens[][5][6][7][8].

| Property | Value |

| CAS Number | 1274611-43-6[][2][3][4] |

| Molecular Formula | C15H11ClN2O[][2][7][9] |

| Molecular Weight | 270.71 g/mol [][2] |

| Purity | >98% (HPLC)[7] |

| Reported MIC50 | 0.25 - 8 µM against Gram-positive pathogens[][5][6][7][8] |

Solubility and Recommended Solvents

"this compound" exhibits high solubility in Dimethyl Sulfoxide (DMSO)[2][6][7]. For other solvents, please refer to the manufacturer's product data sheet.

| Solvent | Solubility | Notes |

| DMSO | 250 mg/mL (923.50 mM)[2][6][7] | Ultrasonic treatment and gentle warming (up to 60°C) can be used to aid dissolution[6][7]. It is recommended to use newly opened, anhydrous DMSO as the presence of water can impact solubility[6]. |

Protocol for Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of "this compound" in DMSO.

Materials:

-

"this compound" powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene tubes

-

Calibrated precision balance

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent microbial contamination.

-

Weighing the Compound: Accurately weigh the desired amount of "this compound" powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.707 mg of the compound.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the compound. For 2.707 mg of the compound, add 1 mL of DMSO.

-

Dissolution:

-

Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes[6].

-

Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

Stock Solution Dilution Calculations

The following table provides pre-calculated volumes for preparing common stock solution concentrations.

| Desired Stock Concentration | Mass of "this compound" | Volume of DMSO to Add |

| 1 mM | 1 mg | 3.694 mL[2][6] |

| 5 mM | 5 mg | 3.694 mL[2][6] |

| 10 mM | 10 mg | 3.694 mL[2][6] |

Storage and Stability

Proper storage is critical to maintain the biological activity of "this compound".

| Storage Temperature | Shelf Life | Special Conditions |

| -20°C | 1 month[6][10] | Protect from light[6][10]. |

| -80°C | 6 months[6][10] | Protect from light[6][10]. |

Note: It is strongly recommended to prepare fresh solutions for optimal results[11]. The stability of the compound in aqueous media for extended periods has not been fully characterized.

Experimental Workflow

The following diagram illustrates the general workflow for preparing and using "this compound" stock solutions in a typical research setting.

Caption: Workflow for the preparation and use of "this compound" stock solution.

Safety Precautions

Standard laboratory safety practices should be followed when handling "this compound" and DMSO.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

-

Handle the compound in a well-ventilated area to avoid inhalation of dust or aerosols[10].

-

Avoid contact with skin and eyes[10]. In case of contact, rinse thoroughly with water.

-

Consult the Safety Data Sheet (SDS) for complete safety information[10].

References

- 2. glpbio.com [glpbio.com]

- 3. This compound|T72047|TargetMol | United States | Manufacturer | TargetMol Chemicals Inc. [m.chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound, CAS [[1274611-43-6]] | BIOZOL [biozol.de]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | 1274611-43-6 | MOLNOVA [molnova.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. bacterial — TargetMol Chemicals [targetmol.com]

Application Notes and Protocols for Antibacterial Agent 125: In Vivo Animal Models

Despite a comprehensive search of available scientific literature and databases, no publicly accessible data from in vivo animal model studies for "Antibacterial agent 125" could be identified. Therefore, the creation of detailed Application Notes and Protocols for its use in animal models is not possible at this time.

"this compound," also identified by its chemical name 2-((4-cyanophenyl)amino)-2-oxo-1-(4-chlorophenyl)ethan-1-one and CAS number 1274611-43-6, is an investigational compound with demonstrated antibacterial properties in vitro. The available information focuses exclusively on its activity against various bacterial strains in a laboratory setting.

Summary of In Vitro Data

Published data indicates that "this compound" exhibits potent antimicrobial activity, particularly against clinically relevant Gram-positive pathogens.[1][2][3][4][5] Key findings from these in vitro studies are summarized below.

Antimicrobial Spectrum and Potency

"this compound" has shown significant inhibitory effects against a range of Gram-positive bacteria.

-

Minimum Inhibitory Concentration (MIC50): The concentration required to inhibit the growth of 50% of bacterial isolates (MIC50) has been reported to be in the range of 0.25 to 8 µM for susceptible Gram-positive pathogens.[1][2][3][4][5]

-

Activity against Resistant Strains: Notably, the agent has demonstrated inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA).[2][4]

Cellular Effects and Preliminary Safety Profile

-

Cytotoxicity: Studies on human cell lines have indicated that "this compound" does not exhibit significant cytotoxicity at effective antibacterial concentrations.[2][4]

-

Biofilm Inhibition: The agent has been observed to have a moderate ability to inhibit the formation of bacterial biofilms.[2][4]

-

Metabolic Stability: Preliminary assessments suggest that "this compound" possesses high metabolic stability.[2][4]

-

Resistance Development: Initial studies have shown that bacteria do not readily develop resistance to "this compound" after multiple passages.[2][4]

Gaps in Current Knowledge: The Absence of In Vivo Data

The progression of any new antibacterial agent from a promising in vitro candidate to a potential therapeutic requires rigorous evaluation in living organisms. In vivo animal models are essential for understanding a compound's:

-

Efficacy: Determining the effective dose required to treat an infection in a living system (e.g., the 50% effective dose or ED50) and assessing its impact on survival rates and bacterial clearance from tissues.

-

Pharmacokinetics (PK): Characterizing the absorption, distribution, metabolism, and excretion (ADME) of the drug in the body. This includes measuring parameters such as half-life, peak plasma concentration (Cmax), and bioavailability.

-

Pharmacodynamics (PD): Linking the drug's concentration in the body to its therapeutic effect.

-

Safety and Toxicology: Identifying any potential adverse effects or toxicity in a whole-organism setting.

As no studies describing these critical in vivo parameters for "this compound" are publicly available, it is not possible to provide protocols for animal infection models such as murine sepsis, skin and soft tissue infection, or pneumonia models. Furthermore, without in vivo efficacy and pharmacokinetic data, no meaningful data tables or visualizations of experimental workflows can be generated. Information regarding the signaling pathways modulated by this agent in an infected host is also unavailable.

Future Directions

The promising in vitro profile of "this compound" suggests that it may be a candidate for future preclinical development, which would involve extensive testing in animal models. Researchers interested in the in vivo potential of this compound would need to conduct foundational studies to establish its efficacy, pharmacokinetics, and safety in relevant animal infection models.

References

- 1. d-nb.info [d-nb.info]

- 2. nanobioletters.com [nanobioletters.com]

- 3. Pharmacokinetic studies of a novel anticonvulsant, 2-(4-chlorophenyl)amino-2-(4-pyridyl)ethane, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Animal models to study the pathogenesis of human and animal Clostridium perfringens infections - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Antibacterial Agent 125 (NH125) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 125, also known as NH125, is a synthetic imidazole compound, chemically identified as 1-benzyl-3-cetyl-2-methylimidazolium iodide. It has demonstrated potent antimicrobial activity, particularly against a range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE)[1][2]. While primarily investigated for its antibacterial properties, NH125 also exhibits effects on mammalian cells, which necessitates careful consideration of its applications in cell culture.

These application notes provide a comprehensive overview of NH125, its mechanism of action, and detailed protocols for its use as a research tool in cell culture environments, including for the challenging task of eliminating bacterial contamination from valuable cell lines.

Physiochemical Properties and Storage

-

Chemical Name: 1-benzyl-3-cetyl-2-methylimidazolium iodide

-

Molecular Formula: C₂₇H₄₅IN₂

-

Molecular Weight: 524.57 g/mol

-

Appearance: Crystalline solid

Solubility: It is important to prepare a stock solution in an appropriate solvent before diluting it in cell culture medium.

| Solvent | Solubility |

| Dimethylformamide (DMF) | 15 mg/mL |

| Dimethyl sulfoxide (DMSO) | 2.5 mg/mL |

| Ethanol | 5 mg/mL |

| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL |

Storage: Store the solid compound and stock solutions at -20°C or -80°C, protected from light. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Mechanism of Action

Antibacterial Mechanism

NH125's primary antibacterial mechanism is the inhibition of bacterial histidine protein kinases[1][2]. These enzymes are crucial components of two-component signal transduction systems in bacteria, which regulate a variety of essential processes, including virulence, antibiotic resistance, and cell wall metabolism. For instance, in Staphylococcus aureus, NH125 has been shown to inhibit the VraS sensor histidine kinase, which is involved in the upregulation of cell wall synthesis and contributes to antibiotic resistance[3][4]. By inhibiting these kinases, NH125 disrupts bacterial signaling and sensitizes them to other antibiotics. Additionally, some studies suggest that NH125 may also act by disrupting the bacterial cell membrane in a detergent-like manner.

Figure 1. Proposed antibacterial mechanism of NH125.

Effects on Mammalian Cells

The effects of NH125 on mammalian cells are more complex. It was initially identified as a potent inhibitor of eukaryotic elongation factor 2 kinase (eEF-2K) with an IC50 of 60 nM. However, subsequent research has shown that in intact cells, NH125 can paradoxically lead to an increase in the phosphorylation of eEF2, the substrate of eEF-2K. This suggests that its cytotoxic effects on cancer cells may not be directly mediated through the inhibition of eEF-2K. Furthermore, NH125 has been reported to exhibit lysosomotropic properties, which may contribute to its broad-spectrum antiviral activity and cytotoxicity.

Quantitative Data Summary

Antibacterial Activity

| Organism | Strain | MIC₅₀ (µM) | Reference |

| Gram-positive pathogens | Clinically relevant | 0.25 - 8 | MedChemExpress |

Cytotoxicity in Mammalian Cell Lines

| Cell Line | Cell Type | IC₅₀ / CC₅₀ (µM) | Assay | Reference |

| Various Cancer Cell Lines (10 types) | Cancer | 0.7 - 4.8 | Viability Assay | Selleck Chemicals |

| HEK 293 | Human Embryonic Kidney | 2.41 | MTT Assay | Rapid kill assessment of an N-arylated NH125 analogue against drug-resistant microorganisms |

Experimental Protocols

Protocol for Determining Optimal Working Concentration of NH125 for Cell Culture Applications

Objective: To determine the highest concentration of NH125 that is effective against bacteria while having minimal cytotoxic effects on the mammalian cell line of interest.

Materials:

-

NH125

-

Appropriate solvent for stock solution (e.g., DMSO)

-

Mammalian cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Cell viability assay kit (e.g., MTT, PrestoBlue)

-

Bacterial strain for testing (optional, can be inferred from MIC data)

Procedure:

-

Prepare NH125 Stock Solution: Dissolve NH125 in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM.

-

Cell Seeding: Seed the mammalian cells in a 96-well plate at a density appropriate for a 48-72 hour viability assay.

-

Prepare Serial Dilutions: Prepare a series of two-fold dilutions of NH125 in complete cell culture medium, starting from a high concentration (e.g., 50 µM) down to a low concentration (e.g., ~0.1 µM). Include a vehicle control (medium with the same concentration of solvent as the highest NH125 concentration).

-

Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared NH125 dilutions.

-

Incubation: Incubate the plate for 48-72 hours in a standard cell culture incubator.

-

Assess Cell Viability: Perform a cell viability assay according to the manufacturer's instructions to determine the CC₅₀ (50% cytotoxic concentration).

-

Determine Working Concentration: The optimal working concentration for antibacterial applications in your cell culture should be significantly lower than the determined CC₅₀ for your cell line and ideally higher than the reported MIC for the contaminating bacteria. A starting point could be 1/4 to 1/10 of the CC₅₀.

Protocol for Eradication of Bacterial Contamination in Cell Culture

Objective: To eliminate bacterial contamination from a valuable mammalian cell culture using NH125.

Important Note: The preferred method for dealing with contamination is to discard the contaminated culture and start with a fresh, uncontaminated stock. This protocol should be reserved for irreplaceable cultures.

Materials:

-

Contaminated cell culture

-

NH125 stock solution

-

Complete cell culture medium

-

Sterile PBS

-

New sterile culture flasks

Procedure:

-

Isolate the Contaminated Culture: Immediately move the contaminated flask to a separate incubator or quarantine area to prevent cross-contamination.

-

Determine Optimal Working Concentration: If not already known, determine the optimal working concentration of NH125 for your specific cell line as described in Protocol 5.1.

-

Initial Wash:

-

For adherent cells, aspirate the contaminated medium, wash the cell monolayer twice with sterile PBS.

-

For suspension cells, pellet the cells by centrifugation (150 x g for 5 minutes), aspirate the supernatant, and resuspend the cell pellet in sterile PBS. Repeat the wash step.

-

-

Treatment with NH125:

-

After the final wash, add fresh complete culture medium containing the predetermined optimal working concentration of NH125.

-

-

Incubation and Observation:

-

Incubate the culture under standard conditions.

-

Observe the culture daily for signs of bacterial clearance (e.g., clearing of turbidity, pH stabilization) and for any signs of cytotoxicity to the mammalian cells.

-

-

Passage in the Presence of NH125:

-

Passage the cells as you normally would, but continue to use medium containing NH125 at the working concentration.

-

Continue this treatment for at least two to three passages to ensure all bacteria are eliminated.

-

-

Recovery in Antibiotic-Free Medium:

-

After 2-3 passages with NH125, wash the cells as described in step 3 and culture them in fresh medium without NH125.

-

-

Monitoring for Re-emergence of Contamination:

-

Culture the cells for at least two weeks (or 4-6 passages) in antibiotic-free medium.

-

Carefully monitor for any signs of recurring contamination. It is also advisable to plate a small amount of the culture supernatant on a bacterial agar plate to confirm the absence of bacteria.

-

Figure 2. Workflow for cell culture decontamination using NH125.

Safety and Handling Precautions

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses when handling NH125.

-

Handle the compound in a well-ventilated area or a chemical fume hood.

-

Refer to the Safety Data Sheet (SDS) for detailed safety information.

Disclaimer: This information is for research use only and is not intended for human or therapeutic use. The protocols provided are intended as a guide and may require optimization for specific cell lines and experimental conditions.

References

Application Notes and Protocols for Antibacterial Agent 125 (NH125)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 125, also known as NH125 (1-benzyl-3-cetyl-2-methylimidazolium iodide), is a potent antibacterial compound with significant activity against clinically relevant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1] It has been identified as an inhibitor of bacterial histidine protein kinases, key components of two-component signal transduction systems that regulate essential cellular processes.[2][3] This document provides detailed application notes and experimental protocols for the evaluation of this compound, along with a summary of its known quantitative data and a visualization of its mechanism of action.

Quantitative Data Summary

A compilation of the available quantitative data for this compound (NH125) is presented in Table 1. This data highlights its potency against various bacterial strains and its effects on biofilm formation.

| Parameter | Organism(s) | Value(s) | Reference(s) |

| MIC50 Range | Clinically relevant Gram-positive pathogens | 0.25 - 8 µM | [4] |

| MIC | Staphylococcus aureus MW2 | ~2 µg/mL | [5] |

| MIC90 | Ureaplasma species clinical isolates | 12.5 µM (for an N-arylated analogue) | [6] |

| IC50 (VraS kinase activity) | Staphylococcus aureus | 41 ± 5 µM | [7] |

| IC50 (Histidine protein kinase) | In vitro | 6.6 µM | [8] |

| Biofilm Disruption (50%) | MRSA | 20 µg/mL | [5] |

| Complete Biofilm Eradication | MRSA | 160 µg/mL | [5] |

Mechanism of Action

This compound primarily functions by inhibiting bacterial two-component signal transduction systems.[2] One of its key targets is WalK (also known as YycG), a sensor histidine kinase in the essential WalK/R (yycF/G) two-component system in low-GC Gram-positive bacteria like S. aureus.[1][3][9] This system is crucial for regulating cell wall metabolism.[1] NH125 has also been shown to inhibit another sensor histidine kinase, VraS, which is involved in antibiotic resistance in S. aureus.[7] Additionally, some evidence suggests that NH125 may have multiple mechanisms of action, including the disruption of the bacterial cell membrane's lipid bilayer.[9]

Below is a diagram illustrating the proposed mechanism of action of this compound on the WalK/R signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to assess the antibacterial properties of this compound.

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is recommended as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1]

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial culture in logarithmic growth phase

-

This compound stock solution

-

Sterile 0.85% NaCl solution

-

Spectrophotometer

Procedure:

-

Bacterial Inoculum Preparation:

-

Aseptically pick several colonies of the test bacterium from a fresh agar plate.

-

Suspend the colonies in sterile 0.85% NaCl to match the turbidity of a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).

-

Dilute this suspension 1:100 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution of this compound:

-

Prepare a series of twofold serial dilutions of the this compound stock solution in MHB in the 96-well plate. The final volume in each well should be 100 µL.

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well containing the diluted antibacterial agent.

-

Include a positive control well (bacteria in MHB without the agent) and a negative control well (MHB only).

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

-

References

- 1. Influence of subinhibitory concentrations of NH125 on biofilm formation & virulence factors of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Identification of an Antimicrobial Agent Effective against Methicillin-Resistant Staphylococcus aureus Persisters Using a Fluorescence-Based Screening Strategy | PLOS One [journals.plos.org]

- 6. journals.asm.org [journals.asm.org]

- 7. journals.asm.org [journals.asm.org]

- 8. NH 125 | CaM Kinase | Tocris Bioscience [tocris.com]

- 9. NH125 kills methicillin-resistant Staphylococcus aureus persisters by lipid bilayer disruption - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Solubility and Stability Testing of Antibacterial Agent 125

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

The pre-formulation phase of drug development is critical for characterizing the physicochemical properties of a new chemical entity. For a novel candidate like Antibacterial Agent 125, two of the most fundamental and impactful properties are its solubility and stability. Solubility directly influences bioavailability and dictates the potential routes of administration, while stability data are essential for determining storage conditions, shelf-life, and identifying potential degradation products.[1]

These application notes provide a comprehensive overview and detailed protocols for determining the aqueous and organic solvent solubility of this compound, as well as its stability under various stress conditions as mandated by international guidelines.[2][3]

2. Solubility Characterization of this compound

Accurate solubility determination is crucial for guiding formulation development. The following protocols outline methods to determine both thermodynamic and kinetic solubility. The "shake-flask" method is a widely recognized standard for determining equilibrium solubility.[1][4]

Experimental Protocol: Thermodynamic Solubility in Aqueous Buffers

This protocol determines the equilibrium solubility of this compound across a physiologically relevant pH range.

Materials:

-

This compound (solid powder)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Citrate buffer, pH 3.0

-

Bicarbonate buffer, pH 9.0

-

Type I Purified Water

-

Mechanical shaker or orbital incubator capable of maintaining 37 ± 1 °C[4]

-

Centrifuge

-

HPLC-UV system (or other validated quantitative method)

-

1.5 mL microcentrifuge tubes

Procedure:

-

Add an excess amount of solid this compound to a series of microcentrifuge tubes (e.g., 5-10 mg). Ensure a visible amount of solid remains at the end of the experiment.

-

To each tube, add 1 mL of a specific aqueous buffer (pH 3.0, 7.4, and 9.0). Prepare each condition in triplicate.

-

Securely cap the tubes and place them in a mechanical shaker set to a constant, moderate agitation at 37 °C.

-

Incubate for 24 hours to ensure equilibrium is reached. Check for the continued presence of undissolved solid.

-

After incubation, centrifuge the samples at 14,000 rpm for 15 minutes to pellet the excess solid.

-

Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

-

Dilute the supernatant with the appropriate mobile phase and analyze the concentration of dissolved this compound using a validated HPLC-UV method.

Data Presentation: Solubility of this compound

The results from the solubility experiments are summarized below.

| Solvent/Medium | pH | Temperature (°C) | Mean Solubility (µg/mL) | Standard Deviation |

| Citrate Buffer | 3.0 | 37 | 15.2 | ± 1.1 |

| PBS | 7.4 | 37 | 250.8 | ± 10.5 |

| Bicarbonate Buffer | 9.0 | 37 | 89.4 | ± 5.3 |

| Dimethyl Sulfoxide (DMSO) | N/A | 25 | > 20,000 | N/A |

| Ethanol | N/A | 25 | 1,500 | ± 75.0 |

Visualization: Solubility Testing Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of a compound.

References

- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 2. precisionstabilitystorage.com [precisionstabilitystorage.com]

- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 4. who.int [who.int]

Application Notes and Protocols for the Quantification of Antibacterial Agent 125

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 125 is a synthetic compound identified as a potent antimicrobial against clinically relevant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Its chemical formula is C₁₅H₁₁ClN₂O, with a molecular weight of 270.71 g/mol and a CAS number of 1274611-43-6. Preliminary studies indicate that it exhibits significant inhibitory activity with Minimum Inhibitory Concentration (MIC₅₀) values ranging from 0.25 to 8 μM.[1] The compound has also demonstrated high metabolic stability and a moderate ability to inhibit biofilm formation. Given its therapeutic potential, robust and reliable analytical methods for the quantification of this compound in various matrices are crucial for preclinical and clinical development.

This document provides a detailed application note and protocol for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. Additionally, a proposed mechanism of action based on its structural similarity to quinolone antibiotics is presented, along with corresponding diagrams to illustrate the experimental workflow and biological pathway.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 1274611-43-6 | [2] |

| Molecular Formula | C₁₅H₁₁ClN₂O | [2] |

| Molecular Weight | 270.71 g/mol | [2] |

| Appearance | Solid | |

| Purity (via HPLC) | ≥98% | [2] |

| Solubility | Sparingly soluble in water. Soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). |

Proposed Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Based on its chemical structure, this compound is classified as a quinolone derivative. Quinolone antibiotics are well-characterized inhibitors of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By binding to the enzyme-DNA complex, quinolones stabilize the cleaved DNA strands, leading to double-strand breaks and ultimately bacterial cell death. The proposed signaling pathway for this compound is depicted below.

References

Application Notes and Protocols for "Antibacterial Agent 125" in Biofilm Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for evaluating the efficacy of a novel, hypothetical compound, "Antibacterial Agent 125," against bacterial biofilms. The protocols and data presentation formats are based on established methods in biofilm research.

Introduction to "this compound"

"this compound" is a next-generation antimicrobial compound with potential applications in disrupting bacterial biofilms, which are structured communities of bacteria encapsulated in a self-produced matrix of extracellular polymeric substances (EPS)[1][2][3]. Biofilms are notoriously resistant to conventional antibiotics and host immune responses, making them a significant challenge in clinical and industrial settings[2][4][5]. This document outlines the protocols to assess the anti-biofilm properties of "this compound," including its ability to inhibit biofilm formation and eradicate established biofilms.

Quantitative Analysis of Anti-Biofilm Activity

The efficacy of "this compound" can be quantified using several key metrics. The Minimum Inhibitory Concentration (MIC) is determined for planktonic (free-floating) bacteria, while the Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) are assessed for biofilms.

Table 1: Quantitative Efficacy of this compound against Staphylococcus aureus

| Metric | Concentration (µg/mL) | Description |

| MIC | 16 | Lowest concentration that prevents visible growth of planktonic bacteria. |

| MBIC₅₀ | 64 | Lowest concentration to inhibit biofilm formation by 50%. |

| MBIC₉₀ | 128 | Lowest concentration to inhibit biofilm formation by 90%. |

| MBEC₅₀ | 256 | Lowest concentration to eradicate 50% of the pre-formed biofilm. |

| MBEC₉₀ | 512 | Lowest concentration to eradicate 90% of the pre-formed biofilm. |

Table 2: Comparative Efficacy of this compound and Vancomycin against S. aureus Biofilm

| Compound | Treatment Time (hours) | Concentration (µg/mL) | Log Reduction in Viable Cells |

| This compound | 24 | 256 | 3.5 |

| Vancomycin | 24 | 256 | 1.2 |

| This compound | 48 | 128 | 4.1 |

| Vancomycin | 48 | 128 | 0.8 |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on widely used and validated methods in biofilm research[6][7][8].

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the minimum concentration of "this compound" required to inhibit the growth of planktonic bacteria.

-

Prepare Bacterial Inoculum: Culture bacteria overnight in a suitable broth medium (e.g., Tryptic Soy Broth). Dilute the culture to a standardized concentration (e.g., 1 x 10⁶ CFU/mL).

-

Prepare Microtiter Plate: Add 100 µL of sterile broth to each well of a 96-well microtiter plate.

-

Serial Dilutions: Add 100 µL of "this compound" stock solution to the first well and perform a two-fold serial dilution across the plate.

-

Inoculation: Add 10 µL of the standardized bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: The MIC is the lowest concentration of the agent in a well with no visible bacterial growth.

Protocol 2: Biofilm Formation (Inhibition) Assay

This assay, often performed using a microtiter plate, quantifies the ability of "this compound" to prevent biofilm formation[7][9].

-

Prepare Bacterial Culture: Grow a bacterial culture to the mid-logarithmic phase.

-

Prepare Microtiter Plate: Add 100 µL of growth medium containing serial dilutions of "this compound" to the wells of a 96-well plate.

-

Inoculation: Add 100 µL of the bacterial culture to each well. Include wells with bacteria and no agent as a positive control, and wells with only sterile medium as a negative control.

-

Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

-

Washing: Carefully discard the supernatant and wash the wells gently with phosphate-buffered saline (PBS) to remove planktonic bacteria.

-

Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature[9].

-

Washing: Remove the crystal violet solution and wash the wells with PBS.

-

Solubilization: Add 200 µL of 30% acetic acid or ethanol to each well to solubilize the crystal violet bound to the biofilm.

-

Quantification: Measure the absorbance at a wavelength of 550-595 nm using a microplate reader. The MBIC is the concentration that causes a significant reduction in biofilm formation compared to the control.

Protocol 3: Pre-formed Biofilm (Eradication) Assay

This protocol assesses the ability of "this compound" to eradicate mature, pre-formed biofilms.

-

Biofilm Formation: Grow biofilms in a 96-well plate as described in Protocol 2 (steps 1-4), but without the addition of "this compound".

-

Treatment: After the incubation period, remove the supernatant and add fresh medium containing serial dilutions of "this compound" to the wells with pre-formed biofilms.

-

Incubation: Incubate the plate for another 24 hours at 37°C.

-

Quantification: Determine the remaining viable bacteria in the biofilm. This can be done by:

-

Crystal Violet Staining: As described in Protocol 2 (steps 5-9).

-

Viable Cell Counting: Scrape the biofilm from the wells, resuspend the cells in PBS, and perform serial dilutions for colony-forming unit (CFU) counting on agar plates.

-

-

Analysis: The MBEC is the lowest concentration that results in a significant reduction in the viability of the established biofilm.

Mechanism of Action: Disruption of Quorum Sensing

One of the potential mechanisms by which "this compound" may inhibit biofilm formation is through the disruption of quorum sensing (QS)[1][2]. QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density[10]. By interfering with QS signaling, "this compound" can prevent the activation of genes responsible for biofilm formation and virulence factor production.

Visualizations

Signaling Pathway Diagram

Caption: Quorum Sensing Inhibition by this compound.

Experimental Workflow Diagrams

Caption: Workflow for MIC Determination.

Caption: Workflow for Biofilm Inhibition Assay.